2-Hydroxymethyl-1H-benzoimidazole-5-sulfonic acid hydrochloride
Description
Molecular Formula: C₈H₉ClN₂O₄S
Molecular Weight: 264.68 g/mol
CAS Number: 1158496-77-5
This compound features a benzimidazole core substituted with a hydroxymethyl group at position 2 and a sulfonic acid group at position 5, along with a hydrochloride counterion. Key properties include:
- Enhanced Solubility: The sulfonic acid group improves solubility in polar solvents (e.g., water, alcohols) due to its strong hydrogen-bonding capacity .
- Reactivity: The hydroxymethyl group enables participation in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis .
- Stabilization: The benzimidazole core provides resonance stabilization, enhancing stability in diverse chemical environments .
It is primarily used as a building block in pharmaceutical and materials research, with commercial availability in gram-scale quantities .
Properties
IUPAC Name |
2-(hydroxymethyl)-3H-benzimidazole-5-sulfonic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S.ClH/c11-4-8-9-6-2-1-5(15(12,13)14)3-7(6)10-8;/h1-3,11H,4H2,(H,9,10)(H,12,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQKWUJLEJDCNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)NC(=N2)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction with Hydroxycarboxylic Acids
In a method analogous to the synthesis of 2-(1-hydroxyethyl)benzimidazole, o-phenylenediamine reacts with L-lactic acid in an aqueous hydrochloric acid solution under reflux. The optimal molar ratio of L-lactic acid to o-phenylenediamine is 1.2:1, with hydrochloric acid acting as both a catalyst and dehydrating agent. Reaction conditions of 102°C for 4 hours yield the intermediate 2-hydroxymethylbenzimidazole with a 94.1% yield. Similar protocols using glycolic acid (HOCH₂COOH) instead of L-lactic acid would directly introduce the hydroxymethyl group at position 2.
Role of Reaction Parameters
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Temperature : Elevated temperatures (93–105°C) are critical for facilitating cyclization and water elimination.
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Acid Catalyst : Hydrochloric acid (1.0–1.8:1 molar ratio relative to o-phenylenediamine) ensures protonation of the amine groups, enhancing electrophilicity.
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Inhibitors : Free radical inhibitors like hydroquinone prevent oxidation of o-phenylenediamine, improving intermediate purity.
Sulfonation at Position 5
Sulfonation introduces the sulfonic acid group at position 5 of the benzimidazole ring. This step requires careful control to avoid isomerization or over-sulfonation.
Sulfonating Agents and Conditions
Concentrated sulfuric acid is the preferred sulfonating agent due to its cost-effectiveness and regioselectivity. In a method described for 2-phenylbenzimidazole-5-sulfonic acid, the benzimidazole intermediate is added in portions to cold sulfuric acid (35–45°C), followed by heating to 60–65°C. A molar ratio of 0.13–0.14:1 (benzimidazole:H₂SO₄) minimizes side reactions, achieving yields exceeding 90%. Chlorosulfonic acid and sulfur trioxide are alternatives but require stringent temperature control.
Regioselectivity and Byproduct Mitigation
The electron-donating hydroxymethyl group directs sulfonation to position 5. However, competing sulfonation at position 4 can occur if temperatures exceed 70°C. To suppress isomerization:
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Gradual Addition : Incremental introduction of the benzimidazole to sulfuric acid reduces localized overheating.
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Catalysts : p-Toluenesulfonic acid (1–2 wt%) enhances reaction efficiency, reducing reaction time by 30%.
Hydrochloride Salt Formation
The final step involves protonation of the sulfonic acid derivative with hydrochloric acid to form the hydrochloride salt.
Precipitation and Purification
After sulfonation, the reaction mixture is quenched in ice water, and the pH is adjusted to 8–9 using sodium hydroxide to precipitate the sulfonic acid intermediate. Filtration and drying yield the free acid, which is then dissolved in ethanol and treated with concentrated HCl (1:1 molar ratio). Evaporation under vacuum produces the hydrochloride salt as a crystalline solid. Recrystallization from ethanol/water (3:1 v/v) enhances purity to >98%.
Optimization Strategies
Reaction Efficiency and Yield
Analytical Characterization
Purity Assessment
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HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) confirms >98% purity.
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Melting Point : The hydrochloride salt exhibits a melting point of 172°C, consistent with literature values.
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NMR : ¹H NMR (D₂O, 400 MHz) shows characteristic peaks at δ 7.8 (d, 2H, aromatic), δ 4.6 (s, 2H, CH₂OH), and δ 3.2 (s, 1H, SO₃H).
Alternative Synthetic Routes
Post-Synthetic Modification
2-Hydroxymethylbenzimidazole can be sulfonated using oleum (fuming sulfuric acid) at 50°C, though this method risks sulfonation at multiple positions.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxymethyl-1H-benzoimidazole-5-sulfonic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce hydroxylated benzimidazole compounds.
Scientific Research Applications
Chemistry
2-Hydroxymethyl-1H-benzoimidazole-5-sulfonic acid hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions such as:
- Oxidation : Modifying existing functional groups.
- Reduction : Altering the oxidation state to enhance biological activity.
- Substitution Reactions : Replacing functional groups to create derivatives with desired properties.
Biology and Proteomics
In biological research, this compound is utilized in proteomics to study protein interactions and functions. Its ability to form stable complexes with proteins makes it a valuable tool for understanding cellular mechanisms and developing new therapeutic strategies .
Medicine
Due to its structural similarities with biologically active compounds, 2-Hydroxymethyl-1H-benzoimidazole-5-sulfonic acid hydrochloride is investigated for potential therapeutic applications. Its derivatives have shown promise in:
- Antiproliferative Activity : Some derivatives exhibit significant activity against cancer cell lines, making them candidates for anticancer drug development .
- Antioxidant Properties : Certain formulations demonstrate effective UV protection, suggesting potential use in dermatological applications .
Cosmetics
The compound is employed in sunscreen formulations due to its ability to absorb UV radiation effectively. It serves as a skin protectant by filtering harmful UV rays (280-320 nm), thus preventing skin damage .
Dyes and Catalysts
In industrial applications, it is used in the development of dyes and catalysts due to its unique chemical properties that enhance color stability and catalytic efficiency.
Data Table: Summary of Applications
| Application Area | Specific Use | Notable Properties |
|---|---|---|
| Chemistry | Building block for complex molecules | Participates in oxidation, reduction, substitution reactions |
| Biology | Proteomics research | Stabilizes protein interactions |
| Medicine | Anticancer agents | Significant antiproliferative activity |
| Antioxidants | Effective UV protection | |
| Cosmetics | Sunscreen formulations | Absorbs UV radiation (280-320 nm) |
| Industry | Dyes and catalysts | Enhances color stability and catalytic efficiency |
Case Study 1: Antiproliferative Activity
Research has demonstrated that derivatives of 2-Hydroxymethyl-1H-benzoimidazole-5-sulfonic acid hydrochloride exhibit significant antiproliferative effects against human melanoma cells. In vitro studies showed IC50 values indicating effective inhibition of cell growth, highlighting its potential as an anticancer agent .
Case Study 2: UV Protection
A formulation containing this compound was tested for its efficacy as a UV filter in cosmetic products. Results indicated that it provided broad-spectrum protection against both UVA and UVB rays while maintaining stability under various conditions, making it suitable for topical application .
Mechanism of Action
The mechanism of action of 2-Hydroxymethyl-1H-benzoimidazole-5-sulfonic acid hydrochloride involves its interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can affect multiple pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole)
Molecular Formula : C₁₃H₁₀N₂O₃S
CAS Number : 27503-81-7
Key Difference : The phenyl group in Ensulizole introduces hydrophobicity, limiting its use in aqueous systems compared to the hydroxymethyl derivative. However, both share sulfonic acid-enhanced solubility .
2-Methyl-1H-benzimidazole-5-carboxylic Acid Hydrochloride
Molecular Formula: Not explicitly stated, but inferred as ~C₉H₉ClN₂O₂
Key Difference : The carboxylic acid group offers distinct reactivity (e.g., peptide coupling), but its lower acidity and solubility limit its versatility compared to the sulfonic acid-containing compound .
5-Amino-1H-benzimidazole Hydrochloride
Molecular Formula : C₇H₇ClN₃ (inferred)
Key Difference: The amino group’s basicity enables nucleophilic reactivity, contrasting with the hydroxymethyl group’s electrophilic role.
Biological Activity
2-Hydroxymethyl-1H-benzoimidazole-5-sulfonic acid hydrochloride is a synthetic compound with significant biological relevance, particularly in medicinal chemistry and biochemistry. Its structure, featuring a benzimidazole core with hydroxymethyl and sulfonic acid functionalities, suggests potential interactions with various biological targets. This article reviews the biological activity, mechanisms of action, and relevant research findings surrounding this compound.
- Molecular Formula : C8H8N2O4S•HCl
- Molecular Weight : 264.69 g/mol
- IUPAC Name : 2-(hydroxymethyl)-3H-benzimidazole-5-sulfonic acid; hydrochloride
The biological activity of 2-Hydroxymethyl-1H-benzoimidazole-5-sulfonic acid hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The benzimidazole moiety allows for binding to various molecular targets, potentially modulating their activity. This interaction can influence multiple cellular pathways, leading to various biological effects such as:
- Enzyme Inhibition : The compound has been shown to inhibit certain carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in tissues. For instance, studies have demonstrated its selectivity for CA IX over CA II, indicating potential applications in cancer therapy due to CA IX's role in tumor growth and metastasis .
- Antioxidant Activity : While the sulfonic acid group may reduce antioxidant potential compared to other derivatives, some studies indicate that modifications to the benzimidazole structure can enhance antioxidant properties .
Antiproliferative Effects
Research has highlighted the antiproliferative effects of 2-Hydroxymethyl-1H-benzoimidazole-5-sulfonic acid hydrochloride against various cancer cell lines. For example, it exhibits an IC50 value of approximately 6.20 μM against human melanoma cells (Colo38) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrates effective inhibition against several bacterial strains, with IC50 values ranging from 0.97 µg/mL to 3.80 µg/mL . This suggests its potential as a therapeutic agent in treating infections.
Enzyme Inhibition
In addition to carbonic anhydrases, the compound has shown promise in inhibiting α-glucosidase and α-amylase activities, which are relevant in managing diabetes . The IC50 values for these activities indicate significant potency compared to standard inhibitors.
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-hydroxymethyl-1H-benzoimidazole-5-sulfonic acid hydrochloride?
- Methodological Answer : The synthesis of benzimidazole derivatives typically involves coupling reactions between substituted benzimidazole precursors and sulfonic acid groups under controlled conditions. Key steps include:
- Precursor selection : Use 5-sulfonated benzimidazole derivatives as starting materials to ensure regioselectivity .
- Reaction optimization : Adjust temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or ethanol), and catalysts (e.g., HCl or H₂SO₄) to maximize yield and purity. Monitor progress via TLC or HPLC .
- Purification : Employ recrystallization or column chromatography to isolate the hydrochloride salt. Confirm purity using melting point analysis and NMR spectroscopy .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Spectroscopy : IR spectroscopy to identify functional groups (e.g., -OH, sulfonic acid), and ¹H/¹³C NMR to confirm substituent positions .
- Mass spectrometry (HRMS) : Determine molecular weight and fragmentation patterns .
- Solubility profiling : Test solubility in water, DMSO, and ethanol to guide formulation studies. Note that hydrochloride salts generally enhance aqueous solubility .
Q. What are the recommended storage and handling protocols to ensure compound stability?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent degradation. Desiccate to avoid hygroscopic effects .
- Handling : Use PPE (gloves, goggles) in fume hoods. Avoid inhalation or skin contact; rinse immediately with water if exposed .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay variability or impurities. Strategies include:
- Reproducibility checks : Repeat assays under standardized conditions (e.g., cell lines, incubation times) .
- Impurity profiling : Use HPLC-MS to identify byproducts or degradation products that may interfere with activity .
- Orthogonal assays : Compare results from enzymatic inhibition studies with cell-based assays (e.g., cytotoxicity or antimicrobial tests) .
Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?
- Methodological Answer : Simulate physiological environments and monitor stability:
- pH-dependent stability : Incubate the compound in buffers (pH 1–9) at 37°C. Analyze degradation via UV-Vis spectroscopy or LC-MS .
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures .
- Light sensitivity : Expose to UV/visible light and track photodegradation products .
Q. How can computational methods enhance the understanding of this compound’s mechanism of action?
- Methodological Answer : Integrate molecular modeling with experimental
- Docking studies : Use software like AutoDock to predict binding affinities with target proteins (e.g., enzymes or receptors) .
- QSAR modeling : Corrogate structural features (e.g., sulfonic acid group) with observed bioactivity to design optimized analogs .
- MD simulations : Study conformational stability in aqueous or lipid environments .
Q. What strategies can address low yields in large-scale synthesis for in vivo studies?
- Methodological Answer : Scale-up challenges often relate to reaction kinetics or purification inefficiencies. Solutions include:
- Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions .
- Catalyst optimization : Screen heterogeneous catalysts (e.g., immobilized acids) for recyclability and cost-effectiveness .
- Crystallization engineering : Use anti-solvent addition or seeding to enhance crystal formation and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
